molecular formula C17H19ClN4O2 B5290294 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid

1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid

货号: B5290294
分子量: 346.8 g/mol
InChI 键: WVLPGDCESFXALO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

作用机制

The mechanism of action of ACY-1215 involves the inhibition of 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid, leading to the accumulation of misfolded proteins and their subsequent degradation by the proteasome. This compound is a class IIb HDAC that is involved in the deacetylation of α-tubulin, leading to the stabilization of microtubules. This compound is also involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACY-1215 are primarily related to its inhibition of this compound. Studies have shown that this compound inhibition by ACY-1215 can lead to the accumulation of misfolded proteins and their subsequent degradation by the proteasome. This mechanism of action has been shown to be effective in the treatment of various neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.

实验室实验的优点和局限性

The advantages of using ACY-1215 in lab experiments include its specificity for 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid, its ability to selectively kill cancer cells while sparing normal cells, and its potential therapeutic applications in the treatment of various diseases. The limitations of using ACY-1215 in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects.

未来方向

For the study of ACY-1215 include the development of more potent and selective 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid inhibitors, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the selective killing of cancer cells by ACY-1215 and to identify potential biomarkers for patient selection and monitoring.

合成方法

The synthesis of ACY-1215 involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with ethyl 4-chloroacetoacetate to form ethyl 4-(4-chlorobenzyl)piperidine-4-carboxylate. This intermediate is then reacted with 2-aminopyrimidine to form 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid. The synthesis of ACY-1215 has been optimized to improve its yield and purity for use in scientific research.

科学研究应用

ACY-1215 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases. Studies have shown that 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid inhibition by ACY-1215 can lead to the accumulation of misfolded proteins, leading to their degradation and clearance from cells. This mechanism of action has been shown to be effective in the treatment of various neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.
In addition to its potential applications in neurodegenerative disorders, ACY-1215 has also been studied for its potential anticancer properties. Studies have shown that this compound inhibition by ACY-1215 can lead to the selective killing of cancer cells while sparing normal cells. This mechanism of action has been shown to be effective in the treatment of various types of cancer, including multiple myeloma, lymphoma, and breast cancer.

属性

IUPAC Name

1-(4-aminopyrimidin-2-yl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-13-3-1-12(2-4-13)11-17(15(23)24)6-9-22(10-7-17)16-20-8-5-14(19)21-16/h1-5,8H,6-7,9-11H2,(H,23,24)(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLPGDCESFXALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)O)C3=NC=CC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。